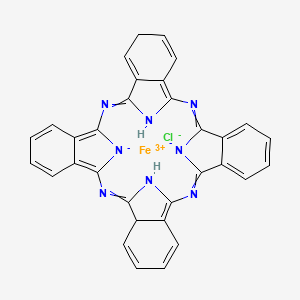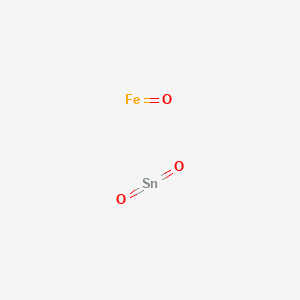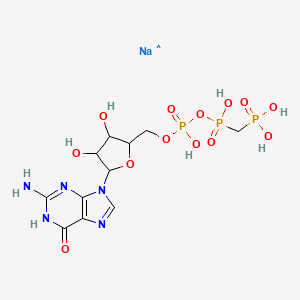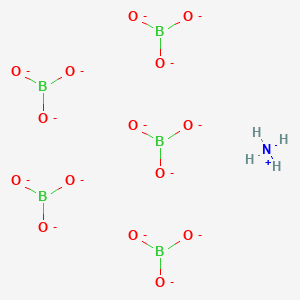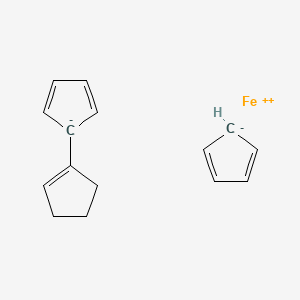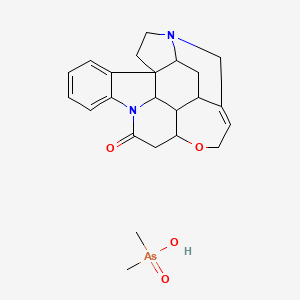
Cupric cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cupric Cyanide, also known as Copper (I) Cyanide or Cuprous Cyanide, is an inorganic compound with the formula CuCN . This off-white solid occurs in two polymorphs; impure samples can be green due to the presence of Cu (II) impurities . The compound is useful as a catalyst, in electroplating copper, and as a reagent in the preparation of nitriles .
Synthesis Analysis
Cupric Cyanide is synthesized by treating potassium ferrocyanide with sulfuric acid . A solution of sodium cyanide in water is added and the mixture is stirred . The precipitation properties of Cu (CN) 43− can assist in the removal of CN − .Molecular Structure Analysis
Copper cyanide is a coordination polymer. It exists in two polymorphs both of which contain - [Cu-CN]- chains made from linear copper (I) centres linked by cyanide bridges . In both polymorphs, the copper to carbon and copper to nitrogen bond lengths are 1.85 Å and bridging cyanide groups show head-to-tail disorder .Chemical Reactions Analysis
Copper cyanide is insoluble in water but rapidly dissolves in solutions containing CN − to form [Cu(CN) 3] 2− and [Cu(CN) 4] 3− . The formation of copper and silver cyanide complexes affects the gold recovery in both the cyanide leaching process as well as the purification and refining stages .Physical And Chemical Properties Analysis
Cupric Cyanide has a molar mass of 89.563 g/mol . It appears as an off-white or pale yellow powder . It has a density of 2.92 g/cm 3 and a melting point of 474 °C . It is insoluble in water, ethanol, and cold dilute acids; but soluble in NH 3, KCN .Safety And Hazards
Zukünftige Richtungen
The industry has been adjusting its methods for the extraction of gold, by utilizing more efficient processes and technologies . Often, gold may be found in conjunction with copper and silver in ores and concentrates . Hence, the application of cyanide to these types of ores can present some difficulty, as the diversity of minerals found within these ores can cause the application of cyanidation to become more complicated .
Eigenschaften
CAS-Nummer |
14763-77-0 |
|---|---|
Produktname |
Cupric cyanide |
Molekularformel |
C2CuN2 |
Molekulargewicht |
115.5808 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



